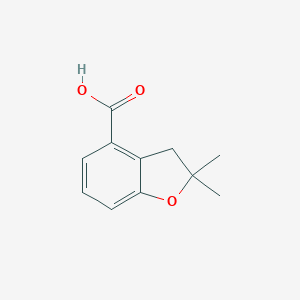

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Descripción general

Descripción

“2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a derivative of benzofuran, which is a type of aromatic organic compound . The compound is a white solid and is stored at 0-8°C .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, which are related to the compound , has been studied extensively. One method involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another approach uses a Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes . These methods offer good substrate/functional group compatibility and chemoselectivity .Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” is characterized by a benzofuran ring substituted with two methyl groups and a carboxylic acid group . The InChI code for the compound is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans have been explored in the literature. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Additionally, a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.21 . It is a white solid and should be stored at temperatures between 0-8°C . The compound’s InChI code is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, play a significant role in biorenewable chemical production. They serve as precursors for various industrial chemicals. However, their inhibition effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer present challenges. Their impact includes damage to cell membranes and a decrease in microbial internal pH. Strategies to increase microbial tolerance involve changes in cell membrane properties and the availability of appropriate exporters (Jarboe, Royce, & Liu, 2013).

Antioxidant Activity

Natural carboxylic acids derived from plants exhibit significant antioxidant activity. The structure of these acids, including the number of hydroxyl groups and conjugated bonds, influences their antioxidant capacity. For instance, rosmarinic acid (RA) shows the highest antioxidant activity among studied carboxylic acids. This activity is crucial for combating oxidative stress in biological systems and can be applied in food preservation and pharmaceuticals to enhance health benefits and product stability (Godlewska-Żyłkiewicz et al., 2020).

Applications in Peptide Studies

The amino acid TOAC, closely related to carboxylic acid structures like 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, has been used in peptide studies. TOAC's rigid structure and incorporation into peptides via a peptide bond have made it an invaluable tool for analyzing peptide backbone dynamics and secondary structure. Studies utilizing TOAC, including EPR spectroscopy and other physical techniques, have advanced understanding of peptide interactions with membranes, proteins, and nucleic acids. This research opens new pathways for drug development and biochemical analysis (Schreier et al., 2012).

Antituberculosis Activity of Organotin Complexes

Research on organotin complexes, which include structures derived from carboxylic acids like 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, has shown promising antituberculosis activity. The nature of the ligand environment, organic groups attached to the tin, and the compound's structure play critical roles in this activity. Triorganotin(IV) complexes, in particular, exhibit superior antituberculosis properties compared to their diorganotin(IV) counterparts. This research highlights the potential of organotin complexes in developing new treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).

Safety And Hazards

The safety information for “2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+351+338) .

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPSSIGWHVYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220637 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid | |

CAS RN |

123656-35-9 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B352020.png)

![8-Methyl-2,3-dihydrothiazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B352088.png)

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)